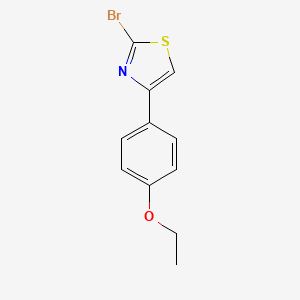

2-Bromo-4-(4-ethoxyphenyl)thiazole

Beschreibung

Eigenschaften

CAS-Nummer |

99983-24-1 |

|---|---|

Molekularformel |

C11H10BrNOS |

Molekulargewicht |

284.17 g/mol |

IUPAC-Name |

2-bromo-4-(4-ethoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3 |

InChI-Schlüssel |

PNHPVZIWMWWHOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Pathway

-

Thiocyanate Formation :

-

Cyclization and Bromination :

Key Advantages

-

Single-step cyclization-bromination reduces purification steps.

-

High purity (>95%) is achieved without column chromatography.

Post-Cyclization Bromination Strategies

For thiazoles lacking bromine, direct bromination at the 2-position can be performed using electrophilic brominating agents.

N-Bromosuccinimide (NBS) in Chloroform

Tribromophosphine (PBr₃) in Toluene

-

Protocol : Refluxing the thiazole precursor with PBr₃ in toluene for 12 hours.

-

Efficiency : Higher yields (85%) but requires careful handling of PBr₃ due to its hygroscopicity.

Multicomponent One-Pot Synthesis

Emerging methodologies leverage multicomponent reactions (MCRs) to streamline synthesis.

Comparative Analysis of Methods

| Method | Starting Material | Bromination Agent | Yield (%) | Purification Complexity |

|---|---|---|---|---|

| Hantzsch Synthesis | 2-Bromo-1-(4-ethoxyphenyl)ethanone | HBr/AcOH | 84 | Moderate |

| Thiocyanate Route | 1-(4-Ethoxyphenyl)-2-oxoethyl thiocyanate | HBr/AcOH | 84 | Low |

| NBS Bromination | 4-(4-Ethoxyphenyl)thiazole | NBS | 72 | High |

| PBr₃ Bromination | 4-(4-Ethoxyphenyl)thiazole | PBr₃ | 85 | Moderate |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

2-Bromo-4-(4-ethoxyphenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromo group at the second position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include thiourea, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Brom-4-(4-Ethoxyphenyl)thiazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Die Brom- und Ethoxyphenylgruppen tragen zur Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielstrukturen bei.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

2-Bromo-4-(3,4-difluorophenyl)thiazole

- Structure : Differs by having a 3,4-difluorophenyl group instead of 4-ethoxyphenyl.

- Properties : Fluorine atoms are electron-withdrawing, increasing electrophilicity and metabolic stability. The molecular weight is 276.10 g/mol (C₉H₅BrF₂NS).

- Synthesis : Prepared via diazotization of 4-(3,4-difluorophenyl)thiazol-2-amine using tert-butyl nitrite and CuBr₂ .

- Applications : Used in fragment-based drug discovery for optimizing pharmacokinetic profiles.

4-Bromo-2-(2-fluorophenyl)thiazole

- Structure : Features a 2-fluorophenyl group (CAS: 1159815-08-3).

- Properties : Molecular weight 258.11 g/mol (C₉H₅BrFNS). The ortho-fluorine sterically hinders rotation, affecting binding to biological targets .

- Bioactivity : Demonstrated antimicrobial activity against multidrug-resistant Staphylococcus aureus in combination with glycopeptides .

4-Bromo-2-(trifluoromethyl)thiazole

- Structure : Contains a trifluoromethyl group (CAS: 141761-77-5).

- Properties : Highly lipophilic (logP ~3.5) due to the CF₃ group, enhancing blood-brain barrier penetration. Molecular weight 220.02 g/mol (C₄HBrF₃NS) .

- Applications : Explored in CNS-targeted drug development.

2-Bromo-4-(1,3-dioxolan-2-yl)thiazole

- Structure : Includes a dioxolane ring (CAS: 231278-12-9).

- Properties: Acts as a nucleophilic trifunctional aldehyde precursor. Molecular weight 220.09 g/mol (C₅H₄BrNO₂S).

- Synthetic Utility : Lithiation with LDA yields intermediates for alkylating agents and herbicides .

ADME and Toxicity Profiles

- Metabolic Stability : CF₃ and dioxolane groups reduce cytochrome P450-mediated oxidation, extending half-life .

Biologische Aktivität

2-Bromo-4-(4-ethoxyphenyl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. The thiazole ring structure, along with the bromo and ethoxyphenyl substituents, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| CAS Number | 99983-24-1 |

| Molecular Formula | C11H10BrNOS |

| Molecular Weight | 284.17 g/mol |

| IUPAC Name | 2-bromo-4-(4-ethoxyphenyl)-1,3-thiazole |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)Br |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring is known to modulate enzyme activity and receptor interactions, while the bromo and ethoxy groups enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various human tumor cell lines. For instance, it exhibited significant cytotoxicity in the A549 lung cancer cell line, with IC50 values indicating potent activity compared to established chemotherapeutics.

Case Study: Cytotoxicity Evaluation

A study compared the effects of this compound with other thiazole derivatives on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5 |

| CA-4 (reference compound) | A549 | 10 |

| Thiazole derivative X | A549 | 15 |

The results indicated that the compound was more effective than some existing treatments, suggesting its potential as a novel anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for further investigation in inflammatory disease models.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-4-(4-ethoxyphenyl)thiazole?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key variables include:

- Temperature : Elevated temperatures (e.g., 80–100°C) favor nucleophilic substitution at the bromine site but may lead to side reactions like ring decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity by stabilizing transition states, while non-polar solvents improve selectivity for specific intermediates .

- Catalysts : Transition metal catalysts (e.g., Pd/Cu systems) enable Suzuki-Miyaura coupling for introducing aryl groups, but ligand selection must balance steric and electronic effects .

- Analytical Monitoring : Use TLC or HPLC to track intermediate formation, ensuring >90% conversion before proceeding .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Structure Refinement : SHELXL-2018/3 refines atomic coordinates and thermal parameters. The bromine atom’s high electron density requires anisotropic displacement parameter modeling .

- Validation : Check R-factor convergence (<5%) and validate geometric parameters (e.g., thiazole ring planarity) using CCDC databases .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural motifs:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µM suggesting potential .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values to cisplatin controls .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) to identify binding affinity (Kᵢ < 1 µM indicates high potency) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during derivative synthesis?

- Methodological Answer : Contradictions often arise from competing reaction pathways. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity vs. temperature) and identify interactions .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to detect transient intermediates (e.g., thiazoline byproducts) that reduce yield .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for competing pathways, guiding solvent/catalyst selection .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodological Answer :

- X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., tubulin) to map binding sites. SHELXTL resolves halogen-bonding interactions between bromine and His159 residues .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to quantify affinity for receptors like GPCRs .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS models predict conformational changes in targets upon ligand binding, explaining selectivity trends .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituents at the 4-ethoxyphenyl (e.g., nitro, amino) or thiazole (e.g., methyl, chloro) positions to assess electronic effects .

- Bioisosteric Replacement : Replace bromine with iodine or CF₃ groups to evaluate steric vs. electronic contributions to activity .

- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic potential) with IC₅₀ values, validated via leave-one-out cross-validation (q² > 0.5) .

Q. What strategies mitigate stability issues during storage and handling?

- Methodological Answer :

- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., ethoxy group cleavage) under accelerated conditions (40°C/75% RH) .

- Stabilization : Store in amber vials under argon at –20°C. Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated decomposition .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological assay results across labs?

- Methodological Answer :

- Standardized Protocols : Adopt CLSI or OECD guidelines for reproducibility. For cytotoxicity, normalize cell passage numbers and serum batch effects .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify outliers. Adjust for variables like endotoxin levels in cell culture media .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Optimal) | 72–85% (DMF, 90°C, Pd(PPh₃)₄ catalyst) | |

| Crystal Density | 1.642 g/cm³ (SC-XRD) | |

| Anticancer IC₅₀ (MCF-7) | 12.3 ± 1.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.